molecular formula C15H19N3O4S2 B2590384 N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide CAS No. 881042-58-6

N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide

Cat. No.: B2590384
CAS No.: 881042-58-6
M. Wt: 369.45
InChI Key: GXXIXXHCUACPHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This often involves various organic chemistry techniques and the use of catalysts .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve predicting possible reactions based on the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

A novel series of compounds, including those with a benzothiazole group, demonstrated significant inhibitory activity against dipeptidyl peptidase IV (DPP-IV). Such inhibitors are pivotal in managing type 2 diabetes, as they extend the incretin effect by inhibiting the enzyme responsible for their degradation. Specifically, one compound showcased potent DPP-IV inhibitory activity, suggesting potential applications in diabetes treatment (Nitta et al., 2008).

Luminescent Properties and White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties. Three specific derivatives displayed distinct emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process, resulting in bright blue-violet, green, and orange emissions. These properties are crucial for developing white-light-emitting devices, as they enable the creation of saturated white light by combining these emissions (Lu et al., 2017).

Anticonvulsant Properties

Compounds integrating the benzothiazole group have been synthesized and evaluated for their potential as anticonvulsant agents. These hybrid molecules, designed by combining fragments of known antiepileptic drugs, exhibited broad spectra of activity in preclinical seizure models. They presented not only anticonvulsant effects but also offered better safety profiles compared to some standard antiepileptic drugs (Kamiński et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Several benzothiazole derivatives, including those with butanamide structures, have been tested for antimicrobial and anti-inflammatory activities. Specific compounds demonstrated notable sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. This suggests their potential application in the treatment of various conditions involving inflammation or microbial infections (Zablotskaya et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The results indicated that these inhibitors could adsorb onto metal surfaces, providing significant protection against corrosion. This opens potential applications in industrial settings, where corrosion resistance is crucial (Hu et al., 2016).

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with the body to produce its effects. This can involve binding to specific receptors or enzymes, or altering physiological processes .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, such as its use in medicine or industry. This often involves speculation based on the compound’s properties and effects .

Properties

IUPAC Name

N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-3-5-13(19)17-15-16-11-8-7-10(9-12(11)23-15)24(21,22)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXIXXHCUACPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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